molecular formula C19H24N2O4 B2859437 4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034390-31-1

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2859437
CAS RN: 2034390-31-1
M. Wt: 344.411
InChI Key: LQSBFYMERFGSAW-UHFFFAOYSA-N
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Description

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promise in preclinical studies as a potential treatment for various B-cell malignancies.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design due to their presence in many pharmaceuticals and alkaloids. The compound can serve as a precursor for synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are significant for developing fast and cost-effective methods for the synthesis of biologically active piperidines .

Pharmacological Applications

The piperidine moiety is a common feature in more than twenty classes of drugs. As such, our compound could be involved in the discovery and biological evaluation of potential drugs. It may play a role in intra- and intermolecular reactions leading to new pharmacologically active substances .

Metabolic Syndrome Treatment

Compounds with a piperidine structure have been studied for their effects on metabolic syndrome components, such as hypertension and obesity. This particular compound could be investigated for its potential as a non-selective α-adrenoceptor antagonist, which might offer benefits in treating disrupted lipid and carbohydrate profiles .

Chemical Synthesis

In the realm of chemical synthesis, this compound could be used to create various intermediates and end-products. For instance, it might be employed in the synthesis of nitrobenzonitriles or benzocarbazole derivatives, which have applications in material science and analytical chemistry .

Cyclization Reactions

The compound can undergo cyclization reactions to form new heterocyclic structures. These reactions are fundamental in organic chemistry for producing compounds with potential applications in drug development and material sciences .

Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient processes for constructing complex molecules. The compound could be utilized in MCRs to generate diverse molecular libraries for high-throughput screening in drug discovery .

Biological Activity Studies

Due to its structural complexity, the compound can be a subject of study for its biological activity. It could be used in assays to determine its interaction with various biological targets, contributing to the understanding of its pharmacodynamics and pharmacokinetics .

Material Science Applications

Lastly, the compound’s derivatives could find applications in material science, particularly in the development of new polymers or as a monomer for creating novel materials with specific properties .

properties

IUPAC Name

4-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-14-4-2-3-5-15(14)6-7-17(22)20-10-8-16(9-11-20)21-18(23)12-25-13-19(21)24/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSBFYMERFGSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

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